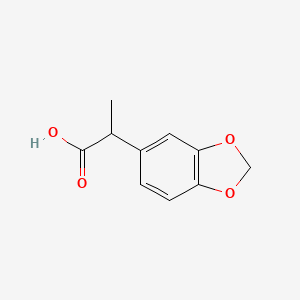
2-(2H-1,3-benzodioxol-5-yl)propanoic acid
Overview
Description
2-(2H-1,3-benzodioxol-5-yl)propanoic acid, commonly referred to as 2-benzodioxol-5-ylpropanoic acid (BDPA) is an organic acid that has been used in many scientific research applications in the past few decades. BDPA is a derivative of the aromatic ring of benzodioxole, and is a structural isomer of the well-known compound, 2-benzofuran-5-ylpropanoic acid (BFPA). BDPA has been studied extensively in the fields of chemistry and biology, and is known to be a valuable tool in many laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Synthesis and Chemical Properties: The compound and its derivatives have been explored for their unique chemical properties and synthesis pathways. For instance, the reaction of chloral with substituted anilines leading to various intermediates has been studied, highlighting the versatility of related compounds in synthetic chemistry (Issac & Tierney, 1996).
Environmental and Toxicological Studies
- Herbicide Research and Toxicology: The environmental impact and toxicology of phenoxy herbicides, closely related to the chemical structure of interest, have been extensively studied. Research has focused on their sorption to soil and organic matter, highlighting the environmental persistence and potential risks associated with their use (Werner, Garratt, & Pigott, 2012).
Biomedical Applications
- Pharmacological Effects: Compounds structurally related to 2-(2H-1,3-benzodioxol-5-yl)propanoic acid, such as chlorogenic acid, have been reviewed for their wide range of pharmacological effects. These include antioxidant, anti-inflammatory, and neuroprotective activities, demonstrating the potential biomedical significance of benzodioxol derivatives (Naveed et al., 2018).
Applications in Materials Science
- Supramolecular Chemistry: Benzene-1,3,5-tricarboxamide, a compound related in structural motif to benzodioxol derivatives, showcases the role of such structures in supramolecular chemistry. These compounds self-assemble into one-dimensional structures, offering applications in nanotechnology and materials science (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid (ABP) is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWUTPFVAAMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25476-44-2 | |
| Record name | 2-(1,3-dioxaindan-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2514154.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate](/img/structure/B2514155.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)
![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2514164.png)

![3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2514167.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2514168.png)
![benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2514170.png)

![1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2514174.png)